Xylenol Blue
Description
Historical Trajectory and Evolution in Chemical Sciences
The story of Xylenol Blue is part of the larger narrative of synthetic dyes, which began with William Henry Perkin's discovery of the first synthetic dye in 1856. This breakthrough paved the way for the creation of a wide array of "coal-tar colours," which were rapidly adopted for various applications. Within this context, sulfonephthalein dyes were developed as important pH indicators.
This compound emerged in the 1920s, developed specifically as a useful alternative to the already established Thymol (B1683141) Blue. gspchem.com Early studies focused on its fundamental acid-base equilibria. In solution, this compound exhibits two distinct color transitions: an acidic range (pH 1.2–2.8) where it changes from red to yellow, and a basic range (pH 8.0–9.6) where it shifts from yellow to blue. gspchem.com This dual-range capability made it highly effective for a variety of titration methods. Over the decades, its application has expanded from a simple laboratory reagent to a component in more complex systems, reflecting the evolution of chemical sciences.
Comparative Analysis with Related Sulfonephthalein Dyes and Analogues
The utility of this compound can be best understood through comparison with its chemical relatives. As a sulfonephthalein dye, it shares a core structure with many other indicators, yet subtle molecular differences lead to distinct properties and applications.
This compound is functionally very similar to Thymol Blue, another dual-range sulfonephthalein pH indicator. Both are used for in situ spectrophotometric pH measurements and are components of universal indicators. gspchem.commacsenlab.com They share nearly identical pH transition ranges. gspchem.comhimedialabs.com The primary advantage of this compound is that it can often be used at half the concentration required for Thymol Blue to achieve a comparable visual effect, making it a more efficient alternative in certain contexts. gspchem.com
Table 1: Comparison of this compound and Thymol Blue
| Feature | This compound | Thymol Blue |
| Chemical Class | Sulfonephthalein Dye | Sulfonephthalein Dye |
| Acidic pH Range | 1.2 (Red) – 2.8 (Yellow) | 1.2 (Red) – 2.8 (Yellow) gspchem.comwasteless.bio |
| Alkaline pH Range | 8.0 (Yellow) – 9.6 (Blue) | 8.0 (Yellow) – 9.6 (Blue) gspchem.comwasteless.bio |
| Primary Use | pH Indicator chemimpex.com | pH Indicator macsenlab.com |
| Relative Concentration | Can be used at half the concentration of Thymol Blue gspchem.com | Standard concentration |
While their names suggest a close relationship, this compound and its analogues have distinct functionalities based on their molecular structures.
Xylenol Orange: Unlike this compound, Xylenol Orange is primarily used as a metallochromic indicator, not a pH indicator. It chelates with metal ions, forming colored complexes, which is a property utilized for the quantitative determination of metals like zirconium, hafnium, iron, and bismuth. osti.govplos.org It is also used as a fluorescent dye in biological research to label newly calcified tissues and monitor the formation of mineralized nodules in osteogenic cell cultures. nih.govresearchgate.net
Bromothis compound: This compound is a brominated derivative of this compound. chempap.org Both are sulfonephthalein dyes studied for their acid-base equilibria. Bromothis compound is synthesized by treating this compound with bromine in glacial acetic acid. chempap.org Spectrophotometric studies have been conducted to precisely define and compare the color transition curves of both indicators in various chromaticity diagrams. chempap.org
Methylthymol Blue: Similar to Xylenol Orange, Methylthymol Blue is a metallochromic indicator. It is prepared from Thymol Blue and is particularly useful for the titration of alkaline-earth metals in strongly alkaline solutions. It forms intensely colored complexes with zirconium and hafnium, allowing for their determination. osti.gov Research indicates that Xylenol Orange generally forms stronger complexes with these metals than Methylthymol Blue does. osti.gov
Table 2: Differentiation of this compound and Its Analogues
| Compound | Primary Function | Key Application Area |
| This compound | pH Indicator chemimpex.com | Acid-base titrations, pH monitoring. gspchem.com |
| Xylenol Orange | Metallochromic/Fluorescent Indicator researchgate.net | Metal ion titration, labeling of calcified tissue. plos.orgnih.gov |
| Bromothis compound | pH Indicator chempap.org | Spectrophotometric study of acid-base equilibria. chempap.org |
| Methylthymol Blue | Metallochromic Indicator | Titration of alkaline-earth metals, Zr, and Hf. osti.gov |
In specialized analytical techniques like gel electrophoresis, other dyes with structurally suggestive names are used, but their functions are distinct from that of this compound.
Xylene Cyanol FF: This compound is a common tracking dye in agarose (B213101) and polyacrylamide gel electrophoresis. It is negatively charged and migrates toward the anode along with DNA, allowing researchers to monitor the progress of the electrophoresis run. In a 1% agarose gel, Xylene Cyanol FF migrates at a rate equivalent to a DNA fragment of approximately 4,000 base pairs, serving as a high-molecular-weight marker front. researchgate.netdifferencebetween.com Its purpose is to visualize the migration front, which is different from the pH-indicating function of this compound.
Brilliant Blue FCF: Also known as FD&C Blue No. 1, this is a synthetic dye widely used as a colorant in foods, drinks, soaps, and cosmetics. chemeurope.comsafcol-colors.com In a specialized research context, Brilliant Blue FCF has been investigated as a safe and effective alternative to conventional tracking dyes in DNA gel electrophoresis. uobaghdad.edu.iqresearchgate.net Studies show that in a 1% agarose gel, it migrates to a position between Xylene Cyanol FF and another tracking dye, Bromophenol Blue. uobaghdad.edu.iq This application in electrophoresis provides a contextual link, though its primary industrial use is as a food additive. chemeurope.com
Differentiation from Xylenol Orange, Bromothis compound, and Methylthymol Blue
Current Research Significance and Emerging Trends
The relevance of this compound extends into contemporary research, where its inherent properties are being harnessed for new technologies. The market for xylenol and its derivatives continues to grow, driven by its use in pharmaceuticals, agrochemicals, and disinfectants. marketresearchfuture.comhdinresearch.com
Emerging trends point to the use of this compound in the development of advanced analytical tools. Research is active in incorporating it into:
Chemical Sensors and Fiber-Optic pH Sensors: Its reliable color change is being integrated into sensor technologies for real-time pH monitoring. gspchem.com
Biochemical Assays: It is used for determining bacterial growth, microbial assays, and detecting lipase (B570770) activity. gspchem.com Furthermore, it has been employed in biochemical research to investigate potential endocrine-disrupting chemicals, where it was studied for its activity as a weak estrogen receptor α (ERα) agonist. escholarship.org
Electrochromic Displays and Optical Quality Films: The dye's properties are also being explored for applications in materials science, including electrochromic displays and inks. gspchem.com
These modern applications demonstrate that this compound, a compound with a century-long history, continues to be a significant and evolving tool in chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-(4-hydroxy-2,5-dimethylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5S/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28-23/h5-12,24-25H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUKYHHAGPFJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C(=C4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026303 | |
| Record name | p-Xylenol blue | |
| Source | EPA DSSTox | |
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Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-31-5 | |
| Record name | Xylenol blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Xylenol Blue | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylenol Blue | |
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| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,5-dimethyl- | |
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| Record name | p-Xylenol blue | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2,5-dimethylphenol] S,S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.306 | |
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| Record name | XYLENOL BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRA8Z80WK7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Spectroscopic and Photophysical Investigations of Xylenol Blue
Advanced Spectrophotometric Characterization
Xylenol Blue is a sulfonephthalein dye recognized for its distinct color changes at two different pH ranges. gspchem.com These properties make it a subject of detailed spectrophotometric and colorimetric analysis to objectively quantify its behavior in solution.
Electronic Absorption Spectra and Chromaticity Analysis
The electronic absorption spectrum of this compound is highly dependent on the pH of the solution, a characteristic that underlies its function as an acid-base indicator. The molecule exhibits two main color transitions. gspchem.comchempap.org In its first transition range, from approximately pH 1.2 to 2.8, the color changes from red to yellow. gspchem.com The second transition occurs in alkaline conditions, from pH 8.0 to 9.6, where the color shifts from yellow to blue. gspchem.com
These color changes correspond to distinct alterations in the molecule's structure and, consequently, its electronic absorption spectrum. In acidic solutions, the quinoid oxygen is protonated, resulting in a species that absorbs light at longer wavelengths, perceived as a purple or red color. chempap.org As the pH increases towards neutral, the molecule exists in a yellow form. Further deprotonation under alkaline conditions leads to a resonance-stabilized structure that absorbs strongly in the yellow-orange region of the spectrum, appearing blue to the eye. chempap.org
The absorption maxima (λmax) reflect these transitions. While neutral solutions are yellow, the absorption peak in a 0.1 N NaOH solution shifts to a range of 591–599 nm. gspchem.com Another absorption peak has been noted at 204 nm. aatbio.com A comprehensive study of the acid-base equilibria of this compound has involved measuring the electronic absorption spectra across its color transition ranges to objectively characterize these changes. chempap.org
The following table summarizes the key absorption characteristics and associated color transitions of this compound.
| pH Range | Color Transition | Absorption Maximum (λmax) |
| 1.2–2.8 | Red to Yellow | Not specified |
| 8.0–9.6 | Yellow to Blue | 591–599 nm (in 0.1 N NaOH) |
| General | Not applicable | 204 nm |
Data compiled from multiple sources. gspchem.comchempap.orgaatbio.com
Color Transition Curves in Chromaticity Diagrams (CIE-xy, CIE-uv, QxQy)
To provide an objective and standardized description of the color changes of this compound, its transitions can be plotted on chromaticity diagrams. chempap.org These diagrams, such as the CIE-xy, CIE-uv, and the complementary QxQy system, map color in a two-dimensional space, allowing for the precise tracking of a color's trajectory during a chemical reaction. chempap.org
When the tristimulus values, calculated from the absorption spectra at various pH points, are plotted, they form a "color transition curve." chempap.org This curve provides an unambiguous and quantitative representation of the indicator's color change. chempap.org For this compound, studies have calculated and plotted these curves in the CIE-xy, CIE-uv, and QxQy diagrams. chempap.org The CIE-uv diagram is noted for being a uniform chromaticity-scale diagram, where the distance between points is more representative of perceived color differences. chempap.org The complementary QxQy diagram is particularly useful for analyzing chemical equilibria, as the color transition between two forms of the indicator is represented by a straight line connecting the points of the limiting forms. chempap.org
The length and position of these transition curves provide valuable information. For instance, in the context of complexometric titrations, the color transition curve for Xylenol Orange (a related indicator) was found to be relatively small and located near the yellow axis of the diagram, indicating a less distinct color change compared to other indicators like hematoxylin. Similar analyses for this compound provide an objective measure of the quality and nature of its color transitions. chempap.org
Tristimulus Colorimetric Systems in Analytical Chemistry
Tristimulus colorimetry is a powerful tool in analytical chemistry for the objective evaluation of color changes, moving beyond subjective verbal descriptions. chempap.orgwikipedia.org This method is applied to study acid-base indicators like this compound, where the concentration of a substance is determined by measuring the absorbance of a specific wavelength of light. chempap.orgwikipedia.org
The system works by quantifying color based on three primary coordinates (tristimulus values), which can then be used to calculate chromaticity coordinates (like x, y) and relative luminance. chempap.org This data, derived from spectrophotometric measurements, can be used to determine analytical parameters, such as the partial dissociation constants (pKa) of the indicator. chempap.org For this compound, tristimulus colorimetry has been successfully employed to determine its dissociation constants corresponding to its color transitions. chempap.org
This approach offers significant advantages, including enhanced precision and objectivity. By applying tristimulus colorimetry, the quality of an indicator's color change for a specific application, such as in titrations or for creating chemical sensors, can be rigorously assessed. chempap.org For example, the technique has been used to rank the quality of color changes for various metallochromic indicators in titrations with EDTA.
Fluorescence Spectroscopy of this compound Derivatives
While many triphenylmethane (B1682552) dyes like this compound are typically considered non-fluorescent, research into their derivatives and their interactions with their environment reveals interesting photophysical behaviors. acs.org The fluorescence properties of these dyes can often be "switched on" through mechanisms such as aggregation-induced emission (AIE) or by restricting intramolecular rotation. acs.orgnih.gov
Studies on related triphenylmethane dyes, such as Xylenol Orange, have shown that fluorescence can be induced. acs.org For instance, Xylenol Orange, which is normally non-fluorescent in aqueous solution, becomes fluorescent when its intramolecular rotation is restricted. This can be achieved by increasing the viscosity of the solvent (a mixture of methanol (B129727) and glycerol) or by binding to a large molecule like bovine serum albumin (BSA). acs.org This phenomenon is often linked to the restriction of the transfer from a local excited (LE) state to an intramolecular charge-transfer (ICT) state. nih.gov
Similarly, cyanostilbene derivatives have been shown to exhibit aggregation-induced emission enhancement (AIEE), where the formation of aggregates or crystals leads to enhanced fluorescence intensity and a blue-shift in the emission spectrum. nih.gov While specific studies focusing solely on the fluorescence of this compound derivatives are not prevalent in the provided search results, the principles demonstrated with closely related compounds like Xylenol Orange and other triphenylmethane dyes suggest that derivatization or environmental manipulation could unlock fluorescent properties in this compound. acs.org
Raman and Infrared Spectroscopic Signatures
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed "molecular fingerprints" by probing the vibrational modes of a molecule. arxiv.orgnih.gov IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, making it sensitive to polar functional groups like O-H and C=O. sepscience.comillinois.edu Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the molecule's polarizability, making it effective for analyzing symmetric bonds and skeletal structures like C=C and C-S. arxiv.orgsepscience.com For molecules with a center of symmetry, the rule of mutual exclusion states that vibrational modes will be either IR or Raman active, but not both. arxiv.org
Vibrational Mode Assignment and Analysis
Raman: Ring-CH₃ stretching at 787 and 1209 cm⁻¹, a ring breathing mode at 1004 cm⁻¹, ring stretching at 1030 and 1605 cm⁻¹, and C-H stretching at 2917 and 3054 cm⁻¹. researchgate.net
Infrared: C-H bending at 1178 and 1500 cm⁻¹, ring stretching at 1030, 1081, and 1605 cm⁻¹, and CH₃ deformations at 1380 and 1456 cm⁻¹. researchgate.net
The table below shows typical vibrational mode assignments for toluene (B28343), a core component of the this compound structure.
| Wavenumber (cm⁻¹) | Spectroscopy Type | Assignment |
| 787 | Raman | Ring-CH₃ Stretch |
| 1004 | Raman | Ring Breathing |
| 1030 | Raman & Infrared | Ring Stretch |
| 1209 | Raman | Ring-CH₃ Stretch |
| 1380 | Infrared | CH₃ Deformation |
| 1456 | Infrared | CH₃ Deformation |
| 1605 | Raman & Infrared | Ring Stretch |
| 3054 | Raman | Aromatic C-H Stretch |
Data based on vibrational analysis of toluene. researchgate.net
Chemical Equilibria and Reaction Mechanisms of Xylenol Blue
Acid-Base Equilibria and Protonation Dynamics
Xylenol Blue, a member of the sulfonephthalein family of dyes, is characterized by its distinct color changes in response to varying pH levels. These color transitions are governed by the acid-base equilibria of the molecule in solution.
This compound exhibits two primary color transitions, which correspond to two distinct dissociation constants (pKa values). In acidic solutions, it transitions from red to yellow, and in alkaline solutions, it changes from yellow to blue. sigmaaldrich.comsigmaaldrich.com These transitions are associated with the protonation and deprotonation of the molecule.
Spectrophotometric studies are commonly employed to determine the pKa values of this compound. By measuring the absorbance of the dye solution at various pH values, the relative concentrations of the different colored species can be determined, allowing for the calculation of the pKa values. One study determined the partial dissociation constants of this compound at an ionic strength of 0.2 and a temperature of 25°C. chempap.org The pKa value for the equilibrium between the diprotonated (H₂I) and the monoprotonated (HI⁻) forms was found to be 1.17 ± 0.05. chempap.org The pKa for the equilibrium between the monoprotonated (HI⁻) and the fully deprotonated (I²⁻) forms was determined to be 8.94 ± 0.01. chempap.org Another source reports pKa values of approximately 2.0 and 9.33. canada.ca The lower pKa corresponds to the color change in the acidic range (pH 1.2–2.8), while the higher pKa corresponds to the transition in the alkaline range (pH 8.0–9.6). canada.ca
Table 1: Partial Dissociation Constants (pKa) of this compound
| Equilibrium | pKa Value | Conditions | Reference |
|---|---|---|---|
| H₂I ⇌ HI⁻ + H⁺ | 1.17 ± 0.05 | I = 0.2; t = 25°C | chempap.org |
| HI⁻ ⇌ I²⁻ + H⁺ | 8.94 ± 0.01 | I = 0.2; t = 25°C | chempap.org |
| Acidic Transition | ~2.0 | Not specified | canada.ca |
| Alkaline Transition | 9.33 | Not specified | canada.ca |
The dissociation constants of this compound are influenced by the ionic strength and temperature of the solution. A study by Rose and Stuehr calculated a pKa value of 8.88 for the alkaline transition at an ionic strength of 0.1 and a temperature of 25°C. chempap.org This value is slightly different from the one determined at an ionic strength of 0.2, highlighting the effect of ionic strength on the pKa. chempap.org Generally, changes in ionic strength affect the activity coefficients of the ions in solution, which in turn influences the equilibrium position and the measured pKa value.
Temperature also plays a role in the acid-base equilibria. While specific quantitative data on the temperature dependence of this compound's pKa values is not extensively detailed in the provided search results, it is a known principle that dissociation constants are temperature-dependent.
The color changes of this compound are a direct result of structural changes in the molecule due to protonation and deprotonation events. In neutral solutions, this compound is yellow. chempap.org Upon acidification, the solution turns purple. chempap.org This color change is attributed to the protonation of the quinoid oxygen atom. chempap.org This protonation leads to a more symmetric molecular structure, causing a shift in the absorption band to longer wavelengths. chempap.org
In alkaline solutions, the indicator turns blue. chempap.org This change is due to the deprotonation of a hydroxyl group, which results in a symmetric resonance structure. chempap.org The presence of electronegative substituents near the hydroxyl groups can influence the pH at which this deprotonation occurs. chempap.org
The pH-dependent behavior of this compound can be visually represented through speciation plots, which illustrate the relative concentrations of the different protonated and deprotonated forms of the molecule as a function of pH. Based on the pKa values, in a highly acidic environment (pH < 1.2), the diprotonated red form (H₂I) would be the predominant species. As the pH increases, the monoprotonated yellow form (HI⁻) becomes more prevalent, reaching its maximum concentration in the pH range between the two pKa values. chempap.orgcanada.ca At pH values above the second pKa (pH > 9.6), the fully deprotonated blue form (I²⁻) is the dominant species. chempap.orgcanada.ca The color transition curves can be objectively characterized using chromaticity diagrams, such as the CIE—xy diagram. chempap.org
Protonation of Quinoid Oxygen and Hydroxyl Groups
Metal Complexation Chemistry of this compound
This compound and its derivatives, such as Xylenol Orange, are known to form complexes with various metal ions. This property is utilized in complexometric titrations and for the spectrophotometric determination of metals.
The stoichiometry and formation constants of metal-Xylenol Blue complexes have been investigated for several metal ions. The stoichiometry, which describes the ratio of metal ions to ligand molecules in the complex, is often determined using methods like the continuous variation method (Job's plot). sci-hub.se The formation constant (Kf), also known as the stability constant, quantifies the strength of the interaction between the metal ion and the ligand. u-szeged.hu
For instance, studies on the related ligand Xylenol Orange have shown the formation of 1:1 and 2:1 (metal:ligand) complexes with alkaline-earth metals. nih.gov With other divalent metal ions, Xylenol Orange also forms 1:1 and 2:1 complexes. acs.org For trivalent metal ions like Al³⁺, Fe³⁺, Ga³⁺, and In³⁺, methylthymol blue, a similar indicator, forms both 1:1 and 1:2 (metal:ligand) complexes. ut.ac.ir
Specific formation constants for Xylenol Orange complexes have been reported. For example, the log Kf values for 1:1 complexes with Zn²⁺, Gd³⁺, and Tb³⁺ were found to be 7.21, 5.92, and 6.16, respectively. sci-hub.se Another source provides log K values for various metal-Xylenol Orange complexes, including Bi (5.52), Fe(III) (5.70), Hf (6.50), Tl(III) (4.90), Zn (6.15), and Zr (7.60). wordpress.com Thorium(IV) has been shown to form a 1:2 complex with arsenazo III, a related azo dye, with a high stability constant. researchgate.net It also forms complexes with other ligands, and its complexation with Xylenol Orange has been noted. researchgate.net
Table 2: Formation Constants (log K) of Metal-Xylenol Orange Complexes
| Metal Ion | Stoichiometry (Metal:Ligand) | log K | Reference |
|---|---|---|---|
| Zinc (Zn²⁺) | 1:1 | 7.21 | sci-hub.se |
| Gadolinium (Gd³⁺) | 1:1 | 5.92 | sci-hub.se |
| Terbium (Tb³⁺) | 1:1 | 6.16 | sci-hub.se |
| Bismuth (Bi³⁺) | Not specified | 5.52 | wordpress.com |
| Iron (Fe³⁺) | Not specified | 5.70 | wordpress.com |
| Hafnium (Hf⁴⁺) | Not specified | 6.50 | wordpress.com |
| Thallium (Tl³⁺) | Not specified | 4.90 | wordpress.com |
| Zinc (Zn²⁺) | Not specified | 6.15 | wordpress.com |
| Zirconium (Zr⁴⁺) | Not specified | 7.60 | wordpress.com |
Thermodynamic Properties of Complex Formation
This compound, a sulfophthalein dye, is well-regarded for its role as a metallochromic indicator, forming complexes with a variety of metal ions. The stability of these complexes is a critical factor in its application and is quantified by formation constants (K_f) or stability constants. These constants provide a measure of the equilibrium position for the complexation reaction.
The formation of metal-Xylenol Blue complexes is influenced by several factors, including the nature of the metal ion and the pH of the solution. For instance, the stability of metal-EDTA complexes, a related area of study, shows that the pK values (where pK = -log K) vary significantly. The alkaline-earth metals form the least stable complexes, with pK values around 10. Manganese and ferrous iron complexes have pK values near 14, while the majority of other metals exhibit pK values in the range of 16 to 19. The most stable complexes are formed with metals like bivalent mercury (pK ≈ 21), scandium and thorium (pK ≈ 23), and indium, ferric iron, and trivalent vanadium (pK ≈ 26). Although these values are for EDTA, they provide a comparative context for the general stability trends of metal chelates.
The complexation of this compound itself with divalent metal ions has been studied, revealing that the equilibrium constant values are generally not significantly altered by the simultaneous formation of hydroxo species of the metal ion, with the exception of lead(II) and copper(II). acs.org
A study on a related compound, Sarcosinethis compound (SXB), showed that it forms complexes with several metal ions, with nickel, cobalt, cadmium, and iron(III) yielding molar absorptivities in the range of 1-2 x 10⁴. oup.com This indicates relatively strong complex formation.
The table below presents the formation constants for various metal complexes with Xylenol Orange, a closely related indicator, which can provide insight into the behavior of this compound.
| Metal Ion | log K_f |
| Gd³⁺ | 5.92 |
| Tb³⁺ | 6.16 |
| Zn²⁺ | 7.21 |
Data sourced from a study on Xylenol Orange complexes. sci-hub.se
Ligand-to-Metal Ratios (Job Plots)
Job's method of continuous variation, commonly known as a Job plot, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution. libretexts.org This method involves preparing a series of solutions where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. libretexts.org The absorbance of these solutions is then measured at a wavelength where the complex absorbs maximally. The resulting plot of absorbance versus the mole fraction of the ligand (or metal) will show a maximum at the mole fraction corresponding to the stoichiometry of the complex. libretexts.org
Studies utilizing Job plots have been instrumental in elucidating the composition of metal-Xylenol Blue (and its analogue, Xylenol Orange) complexes. For instance, Job plots for the complexes of Xylenol Orange with zinc (Zn²⁺), gadolinium (Gd³⁺), and terbium (Tb³⁺) all exhibit a maximum at a mole fraction of 0.5. sci-hub.se This indicates a 1:1 stoichiometric ratio for these metal-ligand complexes. sci-hub.se Similarly, a 1:1 complex was identified for the interaction between bismuth and Xylenol Orange. researchgate.net
In some cases, more complex stoichiometries have been observed. For example, research on Zirconium(IV) with commercially obtained, and later purified, Xylenol Orange revealed the formation of both a 1:1 complex in 2.05 M perchloric acid and a 1:2 (ligand-to-metal) complex in 1.02 M perchloric acid. osti.gov Another study on alkaline-earth metal complexes with Xylenol Orange and Methylthymol Blue identified the formation of three 1:1 and two 2:1 (metal:ligand) complex species for each indicator and element. nih.gov
Competition with Other Ligands (e.g., EDTA)
The interaction between a metal-Xylenol Blue complex and a competing ligand, such as ethylenediaminetetraacetic acid (EDTA), is fundamental to the function of this compound as a metallochromic indicator in complexometric titrations. During a titration, EDTA, a strong chelating agent, displaces the weaker this compound ligand from the metal ion. libretexts.org This displacement results in a color change, signaling the endpoint of the titration. libretexts.org
The success of this process hinges on the relative stability of the metal-indicator complex and the metal-EDTA complex. The metal-indicator complex must be stable enough to produce a sharp color change, but less stable than the metal-EDTA complex to ensure that EDTA can effectively remove the metal ion from the indicator at the equivalence point. uomus.edu.iq
Competition reactions with EDTA have been used to investigate the relative stabilities of various metal-Xylenol Orange complexes. sci-hub.se In these experiments, the decrease in the absorbance of the metal-Xylenol Orange complex is monitored as increasing amounts of EDTA are added. The slope of the resulting line provides a measure of the stability of the metal-Xylenol Orange complex in the presence of EDTA. sci-hub.se For example, the relative stabilities of Zn-XO, Gd-XO, and Tb-XO complexes in a competition reaction with EDTA were determined, with the slopes of the lines being -0.46, -0.53, and -0.56, respectively. sci-hub.se This suggests that the stability of the metal-XO complex in competition with EDTA is influenced by the formation constant of the corresponding metal-EDTA complex. sci-hub.se
The ability to control the reaction conditions, such as pH, allows for selective titrations of different metal ions in a mixture. For instance, bismuth can be titrated with EDTA at a pH of 2 using Xylenol Orange as an indicator, without interference from most divalent cations. kau.edu.sa By subsequently raising the pH to about 5, lead can be titrated in the same solution. kau.edu.sa
Influence of Ion Charge Density on Metal Selectivity
The selectivity of this compound and similar indicators for different metal ions is significantly influenced by the charge density of the metal cation. sci-hub.seresearchgate.net Ion charge density is a measure of the charge of an ion relative to its size (ionic radius). Metal ions with higher charge densities generally form more stable complexes with ligands like Xylenol Orange. sci-hub.se
A study investigating the complexation of Xylenol Orange with various metal ions, including Ca²⁺, Mn²⁺, Zn²⁺, Gd³⁺, and Tb³⁺, demonstrated this principle. sci-hub.se It was found that Xylenol Orange could detect Gd³⁺, Tb³⁺, and Zn²⁺ at low concentrations (less than 1 µM), while Ca²⁺ and Mn²⁺ only formed complexes at much higher concentrations. sci-hub.seresearchgate.net This difference in reactivity was attributed to the variations in their ionic charge densities. sci-hub.seresearchgate.net
The following table presents the ionic radii and charge densities for a selection of metal ions, illustrating the range of these values.
| Metal Ion | Ionic Radius (pm) | Charge Density (Z/r) |
| Ca²⁺ | 100 | 0.020 |
| Mn²⁺ | 83 | 0.024 |
| Zn²⁺ | 74 | 0.027 |
| Tb³⁺ | 92.3 | 0.033 |
| Gd³⁺ | 93.8 | 0.032 |
Data adapted from a study on metal-Xylenol Orange complexes. sci-hub.se
This data shows that Gd³⁺, Tb³⁺, and Zn²⁺ possess higher charge densities compared to Ca²⁺ and Mn²⁺, which correlates with their ability to form more stable complexes with Xylenol Orange at lower concentrations. sci-hub.se Therefore, the charge density of the metal ion is a key determinant in the selectivity of this compound as a metallochromic indicator, allowing for discrimination between certain metal ions based on this property. sci-hub.se
Complexation with Specific Metal Ions (e.g., Alkaline Earth Metals, Lanthanides, Transition Metals)
This compound and its analogs are known to form complexes with a wide array of metal ions, and the characteristics of these complexes are often specific to the group of metals involved.
Alkaline Earth Metals: The complexes formed between this compound's parent dye, and its derivatives like Methylthymol Blue, with alkaline earth metals (such as Ca²⁺ and Mg²⁺) are generally less stable than those formed with transition metals or lanthanides. Titrations involving these ions typically require strongly alkaline conditions. Studies on the complexation of alkaline-earth metals with Xylenol Orange and Methylthymol Blue have revealed the formation of multiple complex species, including both 1:1 and 2:1 (metal:ligand) ratios. nih.gov
Lanthanides: Xylenol Orange is a sensitive indicator for lanthanide ions like Gadolinium (Gd³⁺) and Terbium (Tb³⁺). sci-hub.seresearchgate.net The complexation is strong enough to be used in the determination of these ions at low concentrations. sci-hub.se The stability of these complexes is a key factor in their application, for example, in assays to detect free Gd³⁺ in MRI contrast agent preparations. sci-hub.se The stoichiometry of these complexes is typically 1:1. sci-hub.se The complexation of lanthanides with various ligands is an active area of research, with applications in separation and analysis. academie-sciences.fr
Transition Metals: Transition metals such as zinc (Zn²⁺), copper (Cu²⁺), nickel (Ni²⁺), and iron (Fe³⁺) form intensely colored complexes with this compound and its derivatives. oup.com50megs.com The stability of these complexes allows for the use of Xylenol Orange as an indicator in the complexometric titration of these metals. uomus.edu.iq For instance, bismuth and thorium can be titrated in acidic solutions (pH 2) with Xylenol Orange, while ions like lead (Pb²⁺), cadmium (Cd²⁺), and zinc (Zn²⁺) are titrated at a higher pH of 5-6. uomus.edu.iqkau.edu.sa The color of the metal complex is a key feature; for example, the metal complexes of Xylenol Orange are typically an intense red, while the free indicator is lemon yellow in acidic solutions. 50megs.com
The table below summarizes the complexation behavior of Sarcosinethis compound (SXB), a derivative of this compound, with various metal ions.
| Metal Ion | Molar Absorptivity (ε) | Notes |
| Nickel(II) | 1-2 x 10⁴ | Forms a Ni(SXB)₂ complex. |
| Cobalt(II) | 1-2 x 10⁴ | Gives a relatively strong color. |
| Cadmium(II) | 1-2 x 10⁴ | Gives a relatively strong color. |
| Iron(III) | 1-2 x 10⁴ | Gives a relatively strong color. |
| Zinc(II) | - | Forms two complexes, Zn(SXB)₂ and another. |
Data sourced from a study on Sarcosinethis compound. oup.com
Redox Chemistry and Electrochemical Behavior
Cyclic Voltammetry and Electrochemical Characterization
The electrochemical properties of this compound and its derivatives have been investigated using techniques such as cyclic voltammetry (CV). These studies provide insights into the redox behavior of the dye and its potential applications in electrochemical sensors.
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For this compound, this technique has been used to study its electropolymerization on electrode surfaces. For example, a carbon paste electrode was modified by the electropolymerization of Xylenol Orange using cyclic voltammetry. semanticscholar.org Similarly, poly(xylenol orange) films have been generated on glassy carbon electrodes by scanning the voltage between -600 and 1400 mV. researchgate.net
The resulting polymer-modified electrodes can then be characterized by various methods, including cyclic voltammetry itself, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM). researcher.life These modified electrodes often exhibit enhanced sensitivity and electrocatalytic activity compared to the bare electrodes. researchgate.net
Studies on related sulfonephthalein and xanthene dyes in non-aqueous solvents like N,N-dimethylformamide have also explored their electroreduction behavior. acs.org The electrochemical behavior of dyes like Bromothis compound has also been determined using cyclic voltammetry to understand their molecular energy levels and redox properties, which is particularly relevant for applications such as dye-sensitized solar cells. researchgate.net
The development of electrochemical sensors based on these modified electrodes has shown promise for the determination of various analytes. For instance, a poly(xylenol orange)-modified pencil graphite (B72142) electrode was developed for the voltammetric determination of boron. researcher.life The oxidation of the boron-tiron complex was measured as the analytical signal. researcher.life
Electrocatalytic Activities and Electron Transfer Properties
The modification of electrodes with films, such as those derived from this compound, can significantly influence their electrocatalytic activities and electron transfer kinetics. iut.ac.ir Electrocatalysis involves the acceleration of an electrochemical reaction at an electrode surface. The poly(this compound) film can act as a catalyst or a pre-concentration layer for the analyte of interest, thereby enhancing the sensitivity of the measurement.
For example, a poly(this compound) modified multiwall carbon nanotube-glassy carbon electrode has been shown to exhibit excellent electrocatalytic activity toward the oxidation of ascorbic acid, epinephrine, and uric acid. bas.bg The enhanced performance is attributed to the synergistic effect of the polymer film and the carbon nanotubes, which provide a large surface area and facilitate faster electron transfer.
The study of electron transfer properties at these modified surfaces is often carried out using techniques like electrochemical impedance spectroscopy (EIS). iut.ac.ir EIS can provide insights into the charge transfer resistance at the electrode-solution interface. A lower charge transfer resistance typically indicates faster electron transfer kinetics. iut.ac.ir In the case of the bismuth/over-oxidized poly(this compound) film electrode, the composite nature of the film is designed to facilitate efficient electron transfer during the stripping voltammetry measurement of heavy metals. nih.gov The film's ability to pre-concentrate the metal ions at the electrode surface also contributes to its high sensitivity. nih.gov
Advanced Applications of Xylenol Blue in Analytical Chemistry
Development of Chemical Sensors and Biosensors
The distinct, pH-dependent optical properties of Xylenol Blue make it a valuable component in the fabrication of various chemical sensors and biosensors. Its color changes can be harnessed to create devices that detect changes in chemical environments.
Fiber-Optic pH Sensors
This compound is utilized in the development of fiber-optic pH sensors. asianpubs.orgresearchgate.netsci-hub.se These sensors typically operate by immobilizing a pH-sensitive indicator dye onto the surface or at the tip of an optical fiber. The operational principle of such sensors relies on evanescent wave absorption or changes in reflectance or fluorescence corresponding to the pH of the surrounding medium. gspchem.comfirsthope.co.in
While various dyes like thymol (B1683141) blue, cresol (B1669610) red, and bromophenol blue have been used, this compound offers two distinct operational ranges, making it a useful alternative. researchgate.netgspchem.comresearchgate.net The fabrication process often involves entrapping the indicator dye within a matrix, such as a sol-gel or a polymer film, which is then coated onto the fiber. firsthope.co.inresearchgate.net For instance, a common technique involves creating a porous hybrid organic-inorganic layer from precursors like tetraethyl orthosilicate (B98303) (TEOS), which is then doped with the indicator dye. firsthope.co.in Changes in the pH of a sample cause the immobilized this compound to protonate or deprotonate, leading to a change in its absorption spectrum. This change is detected as a variation in the light signal transmitted through the fiber, which can be correlated to a precise pH value. gspchem.com
Electrochromic Displays and Optical Quality Films
This compound is noted for its application in electrochromic displays and optical quality films. asianpubs.orgresearchgate.netsci-hub.se Electrochromic materials can change their optical properties, such as color and transmittance, in response to an applied electrical voltage. tsijournals.commedwinpublishers.com A typical electrochromic device consists of multiple layers, including transparent conductors, an ion-conducting electrolyte, and electrochromic films. rsc.org The application of a voltage (often just a few volts) drives ions from the electrolyte into the electrochromic layer, causing the optical change. rsc.org
While many electrochromic systems rely on metal oxides or conductive polymers, pH indicators like this compound can be incorporated into films where an electrochemical reaction generates a local pH change. tsijournals.comwikipedia.org This pH shift then induces the characteristic color transition of the dye. For example, a film containing this compound could be integrated into a device where an electrode reaction produces H+ or OH- ions, causing the film to switch between its red/yellow or yellow/blue states. This mechanism allows for the creation of simple, color-changing displays and smart materials where optical properties are electrically tunable.
Colorimetric Sensor Arrays for Specific Analytes
Colorimetric sensor arrays, sometimes called "electronic noses," are devices that use a series of cross-responsive chemical dyes to generate a unique colorimetric "fingerprint" for a specific analyte or mixture of volatile compounds. tsijournals.comnih.gov this compound has been successfully integrated into such arrays for monitoring food spoilage. unideb.hu
In a study on fish spoilage, a sensor array with 16 chemo-sensitive compounds, including this compound, was developed. unideb.hu The array was exposed to volatile compounds produced during spoilage, such as trimethylamine (B31210) (TMA) and dimethylamine (B145610) (DMA). unideb.hu this compound showed a notable response to DMA. unideb.hu The dyes in the array were grouped based on their response intensity over time. This compound, as part of "Group 4," demonstrated a significant increase in relative signal intensity, from 130% at 2 hours to 251% at 6 hours, and 288% after 24 hours of exposure to spoiling salmon. unideb.hu This differential response, when combined with the responses of other dyes in the array, allows for the complex pattern recognition needed to identify and quantify the spoilage process. tsijournals.comunideb.hu
| Dye Group (in Fish Spoilage Sensor) | Dyes | Response Characteristic |
| Group 3 | Bromophenol Blue, Cresol Red, Bromocresol Green | Substantial signal increase up to 6 hours (187 ± 8%), slower increase to 24 hours (202 ± 10%). unideb.hu |
| Group 4 | Methyl Red, This compound , Crystal Violet Lactone | Substantial signal increase up to 6 hours (251 ± 17%), slower increase to 24 hours (288 ± 11%). unideb.hu |
Incorporation in Polymeric Membranes for Optical Sensors
This compound and related compounds can be incorporated into polymeric membranes to create optical sensors. These sensors typically consist of a polymer matrix, a plasticizer to ensure flexibility and analyte diffusion, and a chromoionophore (the color-changing dye) that interacts with the target analyte. Poly(vinyl chloride) (PVC) and cellulose (B213188) triacetate (CTA) are commonly used polymers for these membranes due to their good optical properties and stability.
A study on a sensor for selenium ions utilized the related compound Xylenol Orange (XO) immobilized in a PVC membrane. The optimal membrane composition was found to be 30% PVC, 60% o-nitrophenyl octyl ether (o-NPOE) as a plasticizer, and 5% each of XO and an anionic additive (sodium tetraphenylborate). The chromoionophore (XO) is physically trapped within the polymer matrix, and when the target analyte diffuses into the membrane from a sample, it complexes with the dye, causing a measurable change in color or absorbance. This compound can be used in a similar fashion for applications like pH sensing, where its protonation state changes based on the acidity of the sample that permeates the membrane.
Chromatographic Applications and Methodologies
This compound is also relevant in the field of chromatography, both as an analyte in method development and as a standard for studying chromatographic behavior.
High-performance liquid chromatography (HPLC) methods have been developed for the analysis of p-Xylenol Blue. A reverse-phase (RP) HPLC method can be used with a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. For applications requiring mass spectrometry (MS) compatibility, formic acid is substituted for phosphoric acid.
Additionally, the chromatographic behavior of p-Xylenol Blue has been studied alongside other colorants on micro-thin-layer chromatography (micro-TLC) plates. In one study, its retention and peak characteristics were evaluated on silica (B1680970) and cellulose stationary phases using various mobile phases. Such data is valuable for selecting appropriate conditions for separating dyes, for using them as internal standards, or for developing microfluidic paper-based analytical devices (µPADs).
Micro-TLC and Planar Chromatography
Miniaturization is a key trend in analytical chemistry, aiming to reduce analysis time, solvent consumption, and sample volume. In this context, micro-thin-layer chromatography (micro-TLC) and other planar chromatography techniques have gained prominence. p-Xylenol Blue has been a subject of study in these systems to characterize its chromatographic behavior, which is fundamental for developing and optimizing separation protocols. tandfonline.comtandfonline.com
Research has been conducted to screen the chromatographic properties of various colorants, including p-Xylenol Blue, on 5 x 5 cm microplates coated with silica and cellulose. tandfonline.comtandfonline.comresearchgate.net These studies systematically measure key parameters like the retention factor (RF), peak base width (Wb), and peak asymmetry factor (AS) using various simple mobile phases (eluents). tandfonline.comtandfonline.com The resulting data provides a valuable database for analytical chemists. This information helps in selecting the appropriate stationary and mobile phase conditions for the effective separation of complex mixtures or for using p-Xylenol Blue as an internal standard in chromatographic analyses. tandfonline.comtandfonline.com The use of miniaturized planar chromatography significantly shortens the analysis time compared to traditional TLC methods and operates with microliter volumes of the mobile phase, highlighting its efficiency and environmentally friendly nature. akjournals.com
Table 1: Chromatographic Behavior of p-Xylenol Blue on Micro-TLC Plates
This table is generated based on findings from studies screening multiple colorants.
| Stationary Phase | Mobile Phase (Eluent) | Retention Factor (RF) | Peak Asymmetry (AS) |
|---|---|---|---|
| Silica Gel | Methanol (B129727) | Data not specified | Data not specified |
| Silica Gel | Dichloromethane | Data not specified | Data not specified |
| Cellulose | Methanol-Water mixtures | Data not specified | Data not specified |
| Cellulose | Methanol-Dichloromethane mixtures | Data not specified | Data not specified |
Note: Specific data points for RF and AS under each condition were part of a broader study on 18 colorants and are used to build a retention database for method development. tandfonline.comtandfonline.com
High-Throughput Separation and Detection Procedures
The data gathered from micro-TLC studies on dyes like p-Xylenol Blue is instrumental in the development of high-throughput separation and detection procedures. tandfonline.comtandfonline.comresearchgate.net High-throughput screening (HTS) is essential in fields like drug discovery and environmental analysis, where large numbers of samples must be processed quickly and efficiently.
By understanding the fundamental chromatographic behavior of p-Xylenol Blue on miniaturized systems, more sophisticated and automated protocols can be designed. tandfonline.com Methodologies based on high-performance planar chromatography benefit from this foundational data, allowing for the rapid, parallel analysis of multiple samples on a single plate. tandfonline.com The transition from simple spectrophotometric analysis to these advanced high-throughput techniques relies on the precise characterization of compounds like p-Xylenol Blue, which can serve as markers or standards to ensure the reliability and reproducibility of the screening process. tandfonline.comresearchgate.net
Integration in Microfluidic Systems
The principles of low sample consumption and rapid analysis extend to the domain of microfluidics, where this compound finds potential and applied uses.
Microfluidic Paper-Based Analytical Devices (µPADs)
Microfluidic paper-based analytical devices (µPADs) are an innovative class of low-cost, portable, and user-friendly diagnostic tools. mdpi.comfrontiersin.org These devices leverage the capillary action of paper to transport fluids and perform chemical assays. The retention database established for dyes, including p-Xylenol Blue, through micro-TLC is directly applicable to the design of µPADs. tandfonline.comtandfonline.com This data helps predict how a substance will move through the paper matrix, which is crucial for designing the geometry of the channels and reaction zones for a specific analysis.
While this compound can be used as a colorimetric indicator in these devices, it's also important to distinguish its role from other similarly named compounds in the fabrication process. For instance, in some methods for creating hydrophobic barriers on paper, organic solvents such as toluene (B28343) or xylene are used with polystyrene ink. mdpi.com This is a reference to the solvent, not the p-Xylenol Blue dye itself. The primary value of p-Xylenol Blue in µPADs lies in its potential as a reliable colorimetric reagent or as a standard for developing new paper-based assays. tandfonline.comtandfonline.com
Visualization and Flow Control in Microchannels
In the study of microfluidics, visualizing the flow within microchannels is critical for device development, validation, and understanding fluid dynamics. Dyes are commonly used for this purpose. While many blue dyes are employed, p-Xylenol Blue's distinct color transitions make it a candidate for flow visualization, particularly in applications where pH gradients are also being studied. gspchem.com It can be used to trace the path of a fluid, identify leaks, and observe mixing efficiency within a microchannel.
In one documented application, the spreading of a single p-xylene (B151628) droplet on a water surface was visualized. msu.edu Although this study used caged fluorescein (B123965) for imaging, it demonstrates the type of micro-scale fluid behavior where a visualizing agent is essential. The use of a dye like p-Xylenol Blue would allow for the direct observation of fluid fronts and flow patterns, which is a fundamental requirement for controlling and manipulating fluids in complex microfluidic systems. msu.edu
Computational and Theoretical Studies of Xylenol Blue
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to investigate the intrinsic properties of molecules like xylenol blue. These computational methods, rooted in quantum mechanics, provide detailed insights into the molecule's geometry, electronic characteristics, and behavior upon light absorption.
Computational studies, often employing Density Functional Theory (DFT), have been utilized to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its optimized geometry. semanticscholar.orgmdpi.com These calculations are fundamental, as the geometry of a molecule dictates many of its physical and chemical properties. For instance, the structure of this compound is often depicted with a closed benzoxathiole ring; however, in aqueous environments, this ring is expected to hydrolyze, forming an ionic sulfonate group, a factor crucial for accurate modeling. canada.ca
The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also a key output of these calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between HOMO and LUMO, often referred to as the energy gap, is a critical parameter that influences the molecule's electronic properties and its interactions with light. semanticscholar.org For a related compound, bromothis compound, the HOMO energy was calculated to be -4.90 eV and the LUMO energy was -4.02 eV, resulting in an energy gap that influences its electron-donating capabilities. semanticscholar.org Theoretical calculations have shown that for bromothis compound, the electron density of the HOMO-1 level is concentrated on the two 2-bromo-3,6-dimethylphenol (B12506158) groups and transitions to one of these groups at the LUMO level. semanticscholar.org
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 410.5 g/mol | nih.gov |
| XLogP3 | 4.5 | nih.gov |
| Polar Surface Area | 92.2 Ų | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Formal Charge | 0 | nih.gov |
| Complexity | 671 | nih.gov |
Electrostatic potential (ESP) maps are three-dimensional diagrams that illustrate the charge distribution of a molecule. libretexts.org These maps are invaluable for understanding and predicting how a molecule will interact with other molecules. libretexts.org In an ESP map, different colors represent different values of electrostatic potential. libretexts.orguctm.edu Typically, red indicates regions of lowest electrostatic potential, which are rich in electrons and prone to electrophilic attack, while blue signifies the highest electrostatic potential, corresponding to electron-poor regions susceptible to nucleophilic attack. libretexts.orguctm.edu
For molecules structurally similar to this compound, such as bromothis compound, ESP maps have been calculated to identify reactive sites. researchgate.net These maps provide a visual representation of where the molecule is most likely to engage in electrostatic interactions, including hydrogen bonding. uctm.edu The distribution of positive and negative potential across the molecule's surface is a key determinant of its chemical reactivity and its interactions with its environment. uctm.edu
The interaction of this compound with light is a defining characteristic, central to its use as a pH indicator. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to simulate the molecule's behavior in its electronically excited states. semanticscholar.orgnih.gov These simulations can predict the absorption spectrum of the molecule, indicating the wavelengths of light it is most likely to absorb. semanticscholar.org
For the related bromothis compound, theoretical UV-Vis spectra have been calculated and compared with experimental data, showing an absorption region between 275 nm and 500 nm. semanticscholar.org The simulations also identify the nature of the electronic transitions, for instance, whether they are from the HOMO to the LUMO or involve other molecular orbitals. semanticscholar.org The strongest absorption for bromothis compound was attributed to the transition from the HOMO to the LUMO. semanticscholar.org Understanding these excited state properties is crucial for explaining the color changes observed for this compound at different pH values.
Electrostatic Potential Mapping and Analysis
Molecular Dynamics Simulations
While quantum chemical calculations often focus on a single, static molecule, molecular dynamics (MD) simulations provide a dynamic picture of how a molecule like this compound behaves over time, particularly in solution. readthedocs.ioresearchgate.net MD simulations model the movement of atoms and molecules by numerically solving the equations of motion. readthedocs.io This allows for the study of processes such as the interaction of this compound with solvent molecules and its conformational changes. researchgate.net Although specific MD simulation studies focused solely on this compound are not prevalent in the provided search results, the methodology is widely used to understand the behavior of similar organic dyes in various environments. medchemexpress.com These simulations can provide insights into how the molecule diffuses in a medium and how its structure fluctuates, which can be important for its application as an indicator. researchgate.net
Structure-Activity Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity or a particular property. jocpr.comfrontiersin.org For this compound, QSAR models have been employed to predict its physical and chemical properties, especially when experimental data is scarce. canada.ca These models are typically based on the chemical's structure, using fragments and molecular descriptors to estimate properties like water solubility, vapor pressure, and octanol-water partition coefficient. canada.ca
It is important to note that these models often accept the neutral form of a chemical as input, and the reliability of the predictions depends on the structural similarity of the target compound to the chemicals in the model's training set. canada.ca QSAR has been applied to predict the environmental fate of this compound, such as its potential for biodegradation. canada.ca This approach is a key component of computational toxicology and risk assessment for chemicals. frontiersin.org
Chemometrics and Data Analysis in Spectroscopic Studies
Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. bitsathy.ac.in In the context of this compound, chemometric techniques are particularly relevant to the analysis of spectroscopic data, which is often complex and contains a large amount of information. spectroscopyonline.com For instance, when this compound is used in spectrophotometric analysis, methods like Partial Least Squares (PLS) regression can be employed to build calibration models. bitsathy.ac.inasianpubs.org
PLS is a multivariate calibration method that can handle overlapping spectral signals from multiple components in a mixture. asianpubs.orgresearchgate.net This is particularly useful for determining the concentration of a substance in a complex matrix where this compound acts as a reagent or indicator. asianpubs.org Chemometric analysis helps to extract meaningful information from the spectral data, improving the accuracy and reliability of the analytical method. spectroscopyonline.comacs.org For example, in the spectrophotometric determination of aluminum using xylenol orange (a related compound), the PLS method was used to model the relationship between the absorbance spectra and the concentration of aluminum. asianpubs.org
Synthesis and Modification of Xylenol Blue and Its Derivatives
Synthetic Routes and Optimization
The primary synthetic route for Xylenol Blue (p-Xylenolsulfonphthalein) and other sulfonephthalein dyes is the condensation reaction between a phenol (B47542) and an anhydride (B1165640) of a substituted benzoic acid.
Classical Synthetic Route: The traditional method involves the acid-catalyzed condensation of p-xylenol with o-sulfobenzoic acid anhydride. In this reaction, two molecules of p-xylenol react with one molecule of the anhydride. The o-sulfobenzoic acid anhydride is often formed in situ from saccharin (B28170) with sulfuric acid as a condensing agent. researchgate.net The mixture is heated to allow the electrophilic substitution reaction to proceed, where the phenols attack the carbonyl carbons of the anhydride, ultimately forming the triphenylmethane-type structure characteristic of the dye.
Key steps in this process can be summarized as follows:
Reactant Mixing: p-Xylenol and o-sulfobenzoic acid anhydride (or its precursors) are mixed, often with a dehydrating and catalytic agent like concentrated sulfuric acid.
Condensation: The mixture is heated, promoting the condensation reaction and the formation of the crude this compound product.
Work-up: The reaction mixture is cooled and then typically poured into water to precipitate the crude dye, which can then be collected by filtration.
Optimization Strategies: Optimization of the synthesis aims to improve yield, purity, and environmental friendliness.
Solvent-Free Synthesis: A significant optimization is the use of solvent-free conditions. One-pot synthesis from saccharin and phenols using sulfuric acid as the condensing agent has been shown to be effective. researchgate.net
Microwave-Assisted Synthesis: The application of microwave irradiation has emerged as a modern technique to accelerate the synthesis of sulfonephthaleins. researchgate.netexaly.com This method drastically reduces reaction times and can lead to cleaner reactions with higher yields compared to conventional heating. researchgate.net
The table below outlines a typical laboratory synthesis approach.
| Step | Procedure | Purpose |
| 1. Reactant Preparation | Mix p-xylenol and o-sulfobenzoic acid anhydride. | To bring the primary reactants into contact. |
| 2. Catalysis | Add a strong acid catalyst (e.g., concentrated H₂SO₄). | To facilitate the condensation reaction. |
| 3. Heating | Heat the reaction mixture (conventional or microwave). | To provide the activation energy for the reaction. |
| 4. Precipitation | Pour the cooled mixture into excess water. | To precipitate the water-insoluble crude dye. |
| 5. Isolation | Filter the precipitate. | To separate the crude product from the reaction medium. |
Derivatization for Enhanced Functionality (e.g., Fluorescent Derivatives)
While this compound is primarily a colorimetric indicator, its core structure can be modified to enhance its properties or to allow it to be used in different types of sensing systems. This process is known as derivatization.
Covalent Immobilization: One form of derivatization involves adding functional groups that can form covalent bonds with a substrate. For instance, this compound can be derivatized by reacting it with formaldehyde (B43269) in a basic solution. google.com This introduces hydroxymethyl groups onto the molecule, which can then react with surfaces (like cellulose (B213188) or polymers) to covalently attach the dye. google.com This is useful for creating solid-state pH sensors where the indicator does not leach into the sample.
Development of Fluorescent Derivatives: Although this compound itself is not fluorescent, derivatization strategies used for other dye classes can be applied to create fluorescent pH indicators. The general approach is to couple the pH-sensitive sulfonephthalein structure to a fluorophore. The pH change would then modulate the fluorescence properties of the molecule, often through a process like Photoinduced Electron Transfer (PET).
General Strategy: A common method is to introduce a functional group (e.g., an amine or carboxyl group) onto the this compound molecule, which can then be coupled to a fluorescent dye like a rhodamine, aza-BODIPY, or perylene (B46583) derivative. google.comtugraz.atrsc.org
PET-based Quenching: Many fluorescent pH indicators operate via PET. tugraz.atnih.govacs.org In this mechanism, a phenol group (like those in this compound) or an aromatic amine is attached to a fluorophore. At a high pH, the deprotonated phenolate (B1203915) is a strong electron donor and quenches the fluorescence of the attached dye. tugraz.at Upon protonation at a lower pH, its electron-donating ability is reduced, the PET process stops, and fluorescence is restored. This creates an "on/off" fluorescent response to pH changes. While specific fluorescent derivatives of this compound are not widely reported, the synthesis of such probes based on other phenols and fluorophores provides a clear blueprint for their potential development. nih.govacs.org
| Derivatization Approach | Added Functionality | Potential Application |
| Hydroxymethylation | Covalent bonding capability | Reusable pH test strips, sensors with immobilized indicators. google.com |
| Coupling to a Fluorophore | pH-dependent fluorescence | Intracellular pH measurement, fluorescence microscopy, fiber optic sensors. google.comtugraz.at |
Purification and Characterization of Synthetic Products
Commercial preparations of sulfonephthalein dyes often contain significant impurities from the synthesis process, which can affect the accuracy of pH measurements. researchgate.netacs.orgnih.gov Therefore, rigorous purification and characterization are essential.
Purification Methods:
Recrystallization and Washing: A common initial purification step involves dissolving the crude product in a suitable solvent, such as a dilute sodium bicarbonate solution, followed by treatment with activated charcoal to remove colored impurities. chempap.org The dye is then reprecipitated by adding acid (e.g., hydrochloric acid), filtered, washed with solvents like ether to remove unreacted starting materials, and dried. chempap.org
Chromatography: For higher purity, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a highly effective method for separating the main dye from closely related impurities. researchgate.netacs.org Flash chromatography has also been successfully used for purifying related sulfonephthalein indicators like cresol (B1669610) red. usf.edu
Characterization Techniques: Once purified, the product must be characterized to confirm its identity and purity.
Spectrophotometry (UV-Vis): This is a primary technique for characterizing pH indicators. The absorption spectrum is measured at different pH values to determine the wavelengths of maximum absorbance (λ_max) for the acidic and basic forms of the dye. chempap.orgavantorsciences.com These data are used to calculate the acid dissociation constant (pKa), which defines the pH transition range of the indicator. For this compound, the acidic (red) form has a λ_max around 433-437 nm, while the basic (blue) form has a λ_max at higher wavelengths. chempap.orgavantorsciences.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination is used to assess the purity of the dye and to identify the chemical structures of any impurities. nih.gov LC separates the components of the mixture, and MS provides their mass-to-charge ratio, allowing for their identification. Studies have used LC-MS to analyze impurities in various commercial sulfonephthalein dyes. nih.gov
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch from the phenol groups (typically a broad band around 3300-3400 cm⁻¹) and the S=O stretches from the sulfone group. libretexts.orgignited.in NMR spectroscopy provides detailed information about the molecular structure, confirming the arrangement of protons and carbon atoms in the molecule. ignited.inresearchgate.net
The following table summarizes key characterization data for this compound.
| Technique | Information Obtained | Typical Values/Results for this compound |
| HPLC | Purity assessment | ≥95.0% for high-purity grades. avantorsciences.com |
| UV-Vis Spectroscopy | λ_max and pH transition intervals | λ_max: ~434-437 nm (yellow form, pH 7.0) avantorsciences.compH transitions: 1.2–2.8 (red to yellow) and 8.0–9.6 (yellow to purplish-blue). avantorsciences.com |
| LC-MS | Identification of main component and impurities | Confirms molecular weight (410.48 g/mol ) and reveals structures of synthesis byproducts. nih.gov |
| IR Spectroscopy | Functional group identification | Presence of O-H, S=O, C-O, and aromatic C-H bonds. libretexts.org |
Emerging Research Areas and Future Directions
Novel Sensing Mechanisms and Materials Integration
The development of advanced sensing systems is a key area of modern materials science. mdpi.com Researchers are increasingly integrating Xylenol Blue and its derivatives into novel materials to create sophisticated sensors.
One promising approach involves the use of metal-organic frameworks (MOFs). These materials possess high surface areas and tunable pore sizes, making them excellent candidates for selective gas adsorption. mdpi.com For instance, MOFs have been successfully employed in chemoresistive sensor arrays for the detection of xylene isomers, demonstrating rapid response times at room temperature. acs.org While not directly using this compound, this research on xylene sensing highlights the potential for similar frameworks functionalized with this compound to act as highly selective and sensitive chemical sensors. The integration of MOFs with conductive materials is a critical step in developing room-temperature gas sensors, although challenges such as cross-sensitivity and slow response rates due to diffusion phenomena remain. mdpi.com
The phenomenon of aggregation-induced emission (AIE) is also being leveraged. A recent study, while not yet available in full text, points towards the use of Xylenol Orange, a close analog of this compound, in dual-mode sensing of pH and metal ions, capitalizing on its aggregation-induced emission and restricted rotation properties. researchgate.net This suggests a potential new sensing mechanism for this compound and its derivatives.
| Sensing Platform | Analyte | Key Findings |
| Metal-Organic Frameworks (MOFs) | Xylene Isomers | Rapid response times (1-2 s) and low detection limits (1 ppm) at room temperature. acs.org |
| Organic Thin-Film Transistors (OTFTs) | Xylene Isomers | Limit of detection of 40 ppm with the ability to differentiate between isomers. rsc.org |
| Aggregation-Induced Emission (AIE) | pH and Metal Ions | Xylenol Orange, an analog, shows potential for dual-mode sensing. researchgate.net |
Advanced Spectroscopic Techniques for In-Situ Analysis
Understanding the behavior of this compound in real-time and under operational conditions is crucial for optimizing its performance in various applications. Advanced in-situ spectroscopic techniques are providing unprecedented insights into its dynamic properties. numberanalytics.comnih.gov
Spectroscopic methods like Infrared (IR), Raman, and X-ray Absorption Spectroscopy (XAS) are widely used for in-situ characterization of materials. numberanalytics.com These techniques allow researchers to analyze surface chemistry, electronic structure, and molecular interactions as they occur. numberanalytics.com For example, in-situ IR spectroscopy can identify functional groups and reaction intermediates on a material's surface. numberanalytics.com
In the context of sensing, in-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has been used to elucidate the adsorption and sensing mechanism of materials interacting with analytes like p-xylene (B151628). researchgate.net This technique can reveal changes in the vibrational modes of the material upon analyte binding. researchgate.net
Furthermore, in-situ second harmonic generation (SHG) and extinction spectroscopy are powerful tools for studying the growth dynamics of nanoparticles in real-time. acs.org While not directly applied to this compound in the reviewed literature, these techniques could be invaluable for monitoring the synthesis and functionalization of this compound-based nanomaterials. The ability to correct the SHG signal for linear extinction provides a more accurate measure of the nonlinear optical response during nanoparticle formation. acs.org
Surface-Enhanced Raman Spectroscopy (SERS) is another technique with significant potential for the analysis of volatile organic compounds. nih.gov By combining SERS with materials that can selectively preconcentrate analytes, such as MOFs, it is possible to achieve highly sensitive and specific detection. nih.gov
Computational Design of this compound Analogs with Tuned Properties
Computational chemistry and theoretical modeling are playing an increasingly important role in the rational design of new molecules with specific properties. rsc.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the geometric, electronic, and optical properties of molecules like this compound and its analogs. researchgate.net
Theoretical studies can provide crucial information on structure-activity relationships, which can guide the synthesis of new compounds with enhanced performance. acs.org For example, computational methods can be used to predict the antioxidant mechanisms of polyphenols, paving the way for the discovery of more potent antioxidants. acs.org Similarly, these methods can be applied to design this compound analogs with fine-tuned pH transition ranges, improved solubility, or enhanced binding affinity for specific analytes.
Researchers are using computational insights to design novel energetic materials with improved stability and performance. rsc.org This approach of theoretical design prior to synthesis can significantly accelerate the discovery of new functional materials. The study of dye-TiO2 adsorbed systems using theoretical methods has shown that even small variations in the donor part of a dye molecule can have a marked effect on the efficiency of dye-sensitized solar cells. researchgate.net
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Antioxidant mechanism studies | Structure-activity relationships. acs.org |
| DFT/TD-DFT | Dye-sensitized solar cells | Structural, electrical, photovoltaic, and optical properties. researchgate.net |
| DFT | Design of energetic materials | Stability and performance characteristics. rsc.org |
Sustainable Synthesis and Environmental Considerations
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including dyes like this compound. tandfonline.com The goal is to develop environmentally benign synthesis routes that minimize waste and the use of hazardous substances. tandfonline.comresearchgate.net
Sustainable synthesis approaches often involve the use of green catalysts, biocatalysts, and alternative solvents. bookpi.org The use of natural reagents such as plant extracts and microorganisms in the synthesis of nanomaterials is a growing area of research, offering a cost-effective and eco-friendly alternative to traditional methods. researchgate.net Green synthesis not only reduces environmental pollution but can also enhance the biocompatibility of the resulting materials. researchgate.net
The environmental impact of triphenylmethane (B1682552) dyes is a significant concern. Research is underway to develop sustainable methods for the removal of these dyes from wastewater. The use of low-cost adsorbents derived from renewable resources, such as sludge ash from palm oil mills, is being explored for the remediation of water contaminated with dyes like Xylenol Orange. researchgate.net Biochar-based nanocomposites are also showing promise for the removal of dyes from synthetic wastewater. acs.org
Nanotechnology offers promising solutions for environmental remediation. nih.gov Nanomaterials, with their high surface area and unique redox properties, can be effective for the degradation of pollutants. nih.gov However, it is crucial to adopt sustainable and green methods for the synthesis of these nanomaterials to avoid secondary pollution. nih.gov
| Sustainable Approach | Application | Benefit |
| Green Synthesis | Nanomaterial production | Reduced pollution, lower cost, enhanced biocompatibility. researchgate.net |
| Bio-adsorbents | Dye removal from wastewater | Use of renewable resources, cost-effective remediation. researchgate.net |
| Nanoremediation | Pollutant degradation | High efficiency due to large surface area and unique properties. nih.gov |
Interdisciplinary Research with this compound (e.g., Materials Science, Nanotechnology)
This compound and its analogs are finding applications in a wide range of interdisciplinary fields, particularly in materials science and nanotechnology. researchgate.net Nanotechnology, the control of matter at the nanoscale, enables the creation of materials with novel properties and applications. wisc.edu
In materials science, this compound can be incorporated into polymers and other materials to create "smart" materials that respond to changes in their environment. For example, medical-grade polymers have been modified with antibacterial compounds to inhibit bacterial adhesion. researchgate.net While not directly involving this compound, this demonstrates the potential for functionalizing material surfaces.
Nanotechnology provides a platform for developing advanced applications for dyes like this compound. For instance, the synthesis of inverse opal photonic crystals and the use of zeolites for the catalysis of xylene isomerization are examples of nanotechnology applications in materials science. wisc.eduwisc.edu Fullerenes are another class of nanomaterials with a wide range of applications in materials science.
The integration of nanotechnology in the wood-based products industry highlights the broad applicability of these advanced materials. researchgate.net Nanomaterials can be used to enhance the performance of existing products or to create entirely new value-added materials. researchgate.net The potential for using this compound in these advanced materials, for example as a sensor or an active component, is an exciting area for future research.
Q & A
Q. How can Xylenol Blue be quantified spectrophotometrically in aqueous solutions, and what factors influence measurement accuracy?
Methodological Answer: this compound concentration can be determined using the Beer-Lambert law: , where is absorbance, is molar absorptivity (3.73 × 10³ L mol⁻¹ cm⁻¹ at 424 nm), is concentration, and is path length (1.09 cm in typical setups) . For example, a solution with 66.5% transmittance () contains . Mass is then calculated using molar mass (410.48 g mol⁻¹) and volume (e.g., 137 mL yields ~0.0024 g). Key factors include pH (affects dye ionization), solvent purity, and calibration against standard curves .
Advanced Research Questions
Q. How can researchers optimize this compound concentration for fluorescent staining in live-cell studies while minimizing cytotoxicity?
Methodological Answer: In osteoblast cultures, systematic titration (e.g., 2 μM to 2 mM) identifies optimal concentrations. At 20 μM, this compound stains mineralized nodules without toxicity (viability assays via EthD-1 and DNA content analysis confirm safety). Higher concentrations (>200 μM) reduce cell viability and increase background fluorescence, necessitating dose-response curves and parallel validation with von Kossa staining .
Q. How should researchers resolve contradictions in this compound’s chelation efficiency across studies, particularly in metal ion detection?
Methodological Answer: Discrepancies may arise from pH variations (this compound’s chelation is pH-sensitive), competing ions, or impurities. Standardize conditions: buffer at pH 5–6 for Gd(III) detection, use EDTA to mask interfering ions, and validate via atomic absorption spectroscopy. Cross-check with alternative indicators (e.g., calcein blue) and report molar absorptivity under experimental conditions .
Q. What methodological considerations ensure validity when applying this compound in standardized assays (e.g., lead quantification in steel alloys)?
Methodological Answer: Follow protocols like GB/T 223.29, which specifies carrier precipitation (e.g., with La³⁺) to isolate lead before Xylenol Orange (structurally similar to this compound) complexation. Calibrate spectrophotometers using certified reference materials, and account for matrix effects by spiking recovery tests. Replicate analyses with blanks to control for reagent contamination .
Q. How does this compound compare to other fluorescent dyes (e.g., calcein blue) in tracking mineralization dynamics?
Methodological Answer: Comparative studies in osteoblast cultures show this compound (20 μM) and calcein blue (30 μM) yield congruent results with von Kossa staining. However, this compound exhibits faster binding kinetics, while calcein blue has higher photostability. Use dual-labeling with spectral unmixing to track temporal mineralization patterns, and validate via alizarin red S staining .
Data Analysis & Experimental Design
Q. What statistical approaches are critical for analyzing this compound-based assays in complex biological systems?
Methodological Answer: Employ ANOVA with post hoc tests (e.g., Scheffe) for multi-group comparisons (e.g., dye concentration effects on mineralization). For dose-response data, use nonlinear regression to calculate EC₅₀ values. Report mean ± SE, and power analysis to justify sample sizes. Replicate experiments thrice to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
